molecular formula C11H11NO3 B14495442 3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole CAS No. 63152-89-6

3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole

Cat. No.: B14495442
CAS No.: 63152-89-6
M. Wt: 205.21 g/mol
InChI Key: XDJMZOKSDIKTOB-UHFFFAOYSA-N
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Description

3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole is a complex organic compound that features both an oxirane (epoxide) ring and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole typically involves the reaction of a benzoxazole derivative with an epoxide. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the oxirane ring . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole is unique due to its combination of an oxirane ring and a benzoxazole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

63152-89-6

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-methyl-5-(oxiran-2-ylmethoxy)-1,2-benzoxazole

InChI

InChI=1S/C11H11NO3/c1-7-10-4-8(13-5-9-6-14-9)2-3-11(10)15-12-7/h2-4,9H,5-6H2,1H3

InChI Key

XDJMZOKSDIKTOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)OCC3CO3

Origin of Product

United States

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